molecular formula C7H4FNO5 B1447233 6-Fluoro-2-hydroxy-3-nitrobenzoic acid CAS No. 1820639-38-0

6-Fluoro-2-hydroxy-3-nitrobenzoic acid

Cat. No. B1447233
M. Wt: 201.11 g/mol
InChI Key: UERRYAMICLGJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-hydroxy-3-nitrobenzoic acid is a chemical compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of 2-fluoro-3-nitrobenzoic acid, a similar compound, involves several steps starting from o-methylphenol. The process includes nitration reaction, hydroxyl chlorination, fluorination reaction, and finally oxidation . Another method involves the nucleophilic fluorination of 1-arylbenziodoxolones .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-hydroxy-3-nitrobenzoic acid can be represented by the InChI code: 1S/C7H4FNO5/c8-3-1-2-4 (9 (13)14)6 (10)5 (3)7 (11)12/h1-2,10H, (H,11,12) .

Scientific Research Applications

Antioxidant Activity Analysis

Research on analytical methods for determining antioxidant activity sheds light on the importance of chemical compounds in evaluating their implications in various fields, including food engineering and pharmacy. Tests such as the Oxygen Radical Absorption Capacity (ORAC) and the Total Oxyradical Scavenging Capacity (TOSC) are critical for assessing the antioxidant capacity of complex samples. This methodology could be relevant for analyzing the antioxidant potential of 6-Fluoro-2-hydroxy-3-nitrobenzoic acid and related compounds (Munteanu & Apetrei, 2021).

Sensing Applications

The development of nanostructured luminescent micelles highlights the use of chemical probes for sensing toxic and hazardous materials, including nitroaromatic and nitramine explosives. The incorporation of specific chemical tags into these structures to create efficient sensors could be an area where 6-Fluoro-2-hydroxy-3-nitrobenzoic acid finds application, given its chemical structure that may interact with luminescent materials for sensing purposes (Paria et al., 2022).

Environmental Impact and Behavior

The occurrence, fate, and behavior of similar compounds in aquatic environments, such as parabens, have been extensively studied. Understanding how these compounds degrade, their persistence, and their interaction with natural environments is crucial for assessing the environmental impact of chemical compounds. This information is vital for evaluating the environmental behavior of 6-Fluoro-2-hydroxy-3-nitrobenzoic acid, including its biodegradability and potential as an emerging contaminant (Haman et al., 2015).

Photoprotective and Antimicrobial Applications

Studies on paraben esters, including their endocrine toxicity and absorption, indicate the complex interactions these compounds have within biological systems. While primarily used as preservatives, the antimicrobial and potential photoprotective applications of these compounds suggest areas where 6-Fluoro-2-hydroxy-3-nitrobenzoic acid could be explored, particularly in formulations that require stability against microbial degradation and UV protection (Darbre & Harvey, 2008).

Safety And Hazards

6-Fluoro-2-hydroxy-3-nitrobenzoic acid is classified as hazardous. It can cause serious eye damage, skin irritation, and specific target organ toxicity. It is also harmful if swallowed . Safety precautions include avoiding contact with skin and eyes, wearing protective clothing, and ensuring adequate ventilation .

Future Directions

While specific future directions for 6-Fluoro-2-hydroxy-3-nitrobenzoic acid are not mentioned in the literature, similar compounds have been used as supporting electrolytes for the electrodeposition of pyrrole on zinc for corrosion protection . This suggests potential applications in materials science and corrosion protection.

properties

IUPAC Name

6-fluoro-2-hydroxy-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO5/c8-3-1-2-4(9(13)14)6(10)5(3)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERRYAMICLGJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-hydroxy-3-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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